Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)
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Overview
Description
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE): These compounds contain a pyrimidine ring which bears a carboxylic acid group or a derivative thereof
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Chemical Reactions Analysis
Types of Reactions: PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes. For example, it has been shown to inhibit collagenase 3, an enzyme involved in the breakdown of collagen .
Medicine: In medicine, PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is being explored for its potential therapeutic applications. Its ability to inhibit enzymes like collagenase 3 suggests it may have potential in treating conditions related to excessive collagen breakdown, such as arthritis .
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) involves its interaction with specific molecular targets. For example, it inhibits collagenase 3 by binding to its active site, preventing the enzyme from breaking down collagen . This inhibition can help maintain the structural integrity of tissues and prevent excessive collagen degradation.
Comparison with Similar Compounds
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(4-FLUORO-3-METHYL-BENZYLAMIDE): This compound has a similar structure but contains a fluorine atom on the benzylamide moiety.
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(PYRIDIN-3-YLMETHYL)-AMIDE: This compound features a pyridine ring instead of a benzyl group.
Uniqueness: PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is unique due to its specific substitution pattern on the benzylamide moieties.
Properties
CAS No. |
544678-82-2 |
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Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-N,6-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-23-21(27)19-11-20(26-14-25-19)22(28)24-13-18-8-4-6-16(2)10-18/h3-11,14H,12-13H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
GTBUZLPQANSGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC=CC(=C3)C |
Origin of Product |
United States |
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